N-ホルミル-L-ヒスチジン

概要

説明

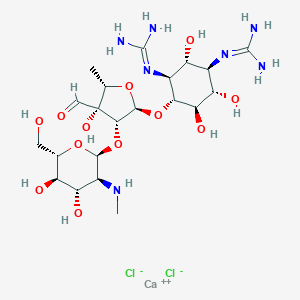

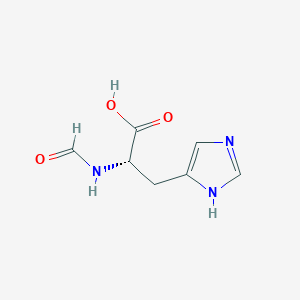

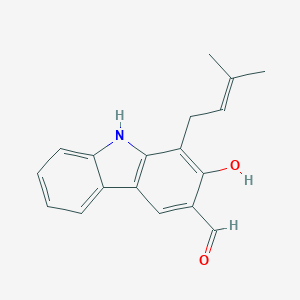

“N-Formyl-L-histidine” is a compound that shows a competitive inhibition against L-histidine ammonia-lyase . It inhibits urocanic acid formation from L-histidine . It has a molecular formula of C7H9N3O3 .

Molecular Structure Analysis

The molecular structure of N-Formyl-L-histidine is complex and involves several key components . The formyl peptide receptor 1 (FPR1) is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria . Both structures of FPR1 adopt an active conformation and exhibit a binding pocket containing the R201 5.38 XXXR205 5.42 (RGIIR) motif for formyl group interaction and receptor activation .

Chemical Reactions Analysis

The chemical reactions involving N-Formyl-L-histidine are complex and involve several steps . The formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst is a key step in the process . This process involves the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts .

Physical And Chemical Properties Analysis

N-Formyl-L-histidine has a molecular formula of C7H9N3O3 . It is a solid at 20 degrees Celsius . Its CAS RN is 15191-21-6 .

科学的研究の応用

蛍光センサー

N-ホルミル-L-ヒスチジンは、L-ヒスチジンの検出のための蛍光センサーの構築に使用されてきました . ある研究では、Cu 2+ で修飾された銀ナノクラスターが、L-ヒスチジンのターンオン、ラベルフリー検出のために構築されました . これらのナノクラスターの蛍光は、エネルギーまたは電子移動によって Cu 2+ を使用してクエンチされました。 しかし、クエンチされた蛍光は、L-ヒスチジンの存在下で劇的に回復させることができ、これはナノクラスターからの Cu 2+ の遊離と、L-ヒスチジンのイミダゾール基と Cu 2+ の間のキレート化によるものです .

ヒスチジルtRNAシンテターゼへの結合親和性

N-ホルミル-L-ヒスチジンは、ヒスチジルtRNAシンテターゼに、4.6 μMのK値で結合親和性を示します . この相互作用はタンパク質合成において重要であり、ヒスチジルtRNAシンテターゼは、翻訳中にタンパク質にヒスチジンを組み込むために使用される、転移RNA(tRNA)にヒスチジンを付着させる役割を担っています。

L-ヒスチジンアンモニアリアーゼの阻害

N-ホルミル-L-ヒスチジンは、L-ヒスチジンアンモニアリアーゼに対して競合的阻害を示します . この酵素は、ヒスチジン代謝の最初の反応、ヒスチジンからウロカン酸への変換を触媒します。 N-ホルミル-L-ヒスチジンは、L-ヒスチジンからのウロカン酸の形成を、4.26 mMのK値で阻害します .

研究用途

N-ホルミル-L-ヒスチジンは、研究目的で使用されています . さまざまな酵素との相互作用と、さまざまな生物学的プロセスにおける役割により、生化学および生物医学研究における貴重なツールとなっています。

作用機序

Target of Action

N-Formyl-L-histidine shows a competitive inhibition against L-histidine ammonia-lyase . It also shows binding affinity to histidyl-tRNA synthetase with a Ki value of 4.6 μM . These enzymes play crucial roles in the histidine degradation pathway and protein synthesis, respectively.

Mode of Action

N-Formyl-L-histidine interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it competitively inhibits L-histidine ammonia-lyase, preventing the conversion of L-histidine to urocanic acid . It also binds to histidyl-tRNA synthetase, potentially affecting protein synthesis .

Biochemical Pathways

N-Formyl-L-histidine is involved in the histidine degradation pathway. In this pathway, L-histidine is initially converted to urocanate and ammonia by histidine ammonia-lyase (HutH1). Urocanase (HutU) then transforms urocanate to L-5-imidazolone-4-propionate, which is subsequently hydrolyzed to N-formimino-L-glutamate by imidazolone propionate amidohydrolase (HutI) . N-Formyl-L-histidine is a product of this pathway and can further be processed by other enzymes .

Pharmacokinetics

The pharmacokinetics of l-histidine, a related compound, have been investigated

Result of Action

The action of N-Formyl-L-histidine results in the inhibition of L-histidine ammonia-lyase, thereby preventing the formation of urocanic acid from L-histidine . This could potentially disrupt the histidine degradation pathway and affect the levels of histidine and its metabolites in the body .

Safety and Hazards

生化学分析

Biochemical Properties

N-Formyl-L-histidine has been shown to bind to histidyl-tRNA synthetase with a Ki value of 4.6 μM . It also exhibits competitive inhibition against L-histidine ammonia-lyase, inhibiting the formation of urocanic acid from L-histidine with a Ki value of 4.26 mM .

Cellular Effects

It is known that histidine, the parent compound of N-Formyl-L-histidine, plays a crucial role in protein synthesis and is involved in numerous cellular processes .

Molecular Mechanism

N-Formyl-L-histidine exerts its effects at the molecular level primarily through its interactions with enzymes such as histidyl-tRNA synthetase and L-histidine ammonia-lyase . By binding to these enzymes, N-Formyl-L-histidine can influence their activity and thus affect various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that the growth rate on N-Formyl-L-histidine depends greatly on its concentration in the medium .

Metabolic Pathways

N-Formyl-L-histidine is involved in the histidine metabolism pathway . It interacts with enzymes such as histidyl-tRNA synthetase and L-histidine ammonia-lyase, which play crucial roles in this metabolic pathway .

Subcellular Localization

It is known that histidine, the parent compound of N-Formyl-L-histidine, plays a crucial role in protein synthesis and is involved in numerous cellular processes .

特性

IUPAC Name |

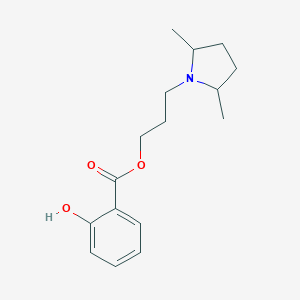

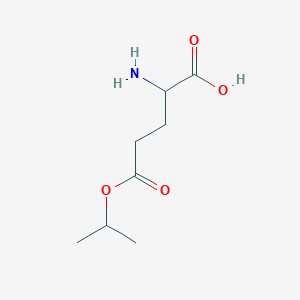

2-formamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQVSLVQIFFQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15191-21-6 | |

| Record name | NSC334340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)